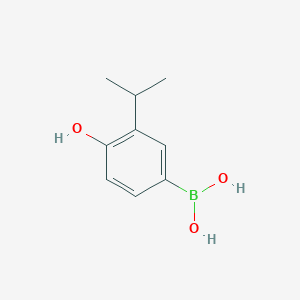

4-Hydroxy-3-isopropylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-3-isopropylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a hydroxyl group and an isopropyl group attached to a phenyl ring, with a boronic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-isopropylphenylboronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate. The reaction conditions often involve the use of a base and a solvent like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-isopropylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-isopropylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting cis-diol-containing biomolecules.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-isopropylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and allows the compound to act as a molecular probe or a catalyst in various chemical reactions. The boronic acid group interacts with hydroxyl groups on target molecules, facilitating the formation of stable complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the hydroxyl and isopropyl groups, making it less versatile in certain reactions.

3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group, leading to different reactivity and applications.

4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.

Uniqueness

4-Hydroxy-3-isopropylphenylboronic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the phenyl ring. This combination enhances its reactivity and allows for a broader range of applications in organic synthesis and scientific research .

Biologische Aktivität

4-Hydroxy-3-isopropylphenylboronic acid, also referred to as KB-141, is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This compound is characterized by its ability to selectively bind to thyroid hormone receptors, which plays a crucial role in regulating metabolic processes.

- Molecular Formula : C12H17B O3

- Molecular Weight : 219.08 g/mol

- CAS Number : 219691-94-8

The primary mechanism of action of this compound involves its selective binding to the thyroid hormone receptor beta (TRβ). This interaction induces conformational changes that facilitate the receptor's interaction with coactivators, ultimately leading to modulation of gene transcription related to metabolism. The activation of TRβ has been associated with increased metabolic rate and lipid metabolism, making this compound a candidate for managing conditions such as obesity and diabetes .

Metabolic Effects

Research indicates that this compound may exert significant effects on metabolic pathways. Key findings include:

- Lipid Metabolism : Studies have shown that KB-141 can enhance lipid metabolism, leading to reduced cholesterol levels and improved lipid profiles in animal models.

- Glucose Homeostasis : The compound has demonstrated potential in improving glucose tolerance and insulin sensitivity, which are critical factors in managing diabetes .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Obesity Management : In a controlled trial involving high-fat diet-induced obesity in mice, administration of KB-141 resulted in significant reductions in body weight and fat mass compared to control groups. The compound improved plasma levels of glucose and lipids, indicating its potential as an anti-obesity agent .

- Diabetes Research : Another study highlighted the compound's role in enhancing insulin signaling pathways. Mice treated with KB-141 exhibited improved glucose tolerance tests and lower fasting insulin levels, suggesting a beneficial effect on insulin sensitivity .

Comparative Analysis with Similar Compounds

A comparison with other boronic acids reveals the unique properties of this compound:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| KB-141 (this compound) | Selective TRβ agonist | Obesity, Diabetes |

| GC-1 | TRβ agonist | Lipid-lowering |

| T3 (Triiodothyronine) | Non-selective thyroid hormone action | Broad metabolic effects but with side effects |

Eigenschaften

IUPAC Name |

(4-hydroxy-3-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKNQKTWVMWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.